3-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid
Overview
Description
3-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid is a compound that features a unique structure combining an imidazole ring with a propanoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules. The triphenyl substitution on the imidazole ring adds to the compound’s stability and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The phenyl groups on the imidazole ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
3-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is known for its biological activity, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid involves its interaction with various molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing biological pathways. The triphenyl substitution enhances the compound’s stability and binding affinity, making it effective in modulating specific targets.
Comparison with Similar Compounds
Similar Compounds
2,4,5-triphenyl-1H-imidazole: Similar structure but lacks the propanoic acid moiety.
1,4,5-triphenyl-1H-imidazole-2-thiol: Contains a thiol group instead of the propanoic acid moiety.
3-(4,5-diphenyl-1H-imidazol-2-yl)propanoic acid: Similar but with fewer phenyl groups.
Uniqueness
3-[(1,4,5-triphenyl-1H-imidazol-2-yl)sulfanyl]propanoic acid is unique due to its combination of the imidazole ring with a propanoic acid moiety and triphenyl substitution. This structure provides enhanced stability, biological activity, and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
3-(1,4,5-triphenylimidazol-2-yl)sulfanylpropanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2S/c27-21(28)16-17-29-24-25-22(18-10-4-1-5-11-18)23(19-12-6-2-7-13-19)26(24)20-14-8-3-9-15-20/h1-15H,16-17H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQAXXPRAIWDJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=N2)SCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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